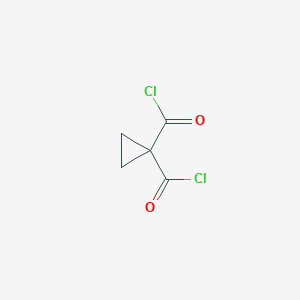

1,1-Cyclopropanedicarbonyl chloride

Descripción

Significance of the Cyclopropane (B1198618) Motif in Contemporary Chemical Structures

The cyclopropane ring, the smallest of the cycloalkanes, is a prominent feature in a multitude of contemporary chemical structures, particularly within the realm of medicinal chemistry. nih.govscientificupdate.com Its incorporation into drug molecules is a strategic design element that can confer a range of desirable properties. acs.orgnih.gov The rigid, three-dimensional nature of the cyclopropane ring can lock a portion of a molecule's backbone into a specific conformation, which can be advantageous for binding to biological targets. acs.orglifechemicals.com This conformational restriction can lead to enhanced potency and selectivity. acs.orgacs.org

Furthermore, the electronic properties of the cyclopropane ring, which exhibit some characteristics of a carbon-carbon double bond, can influence the metabolic stability of a drug. acs.orgnih.gov The introduction of a cyclopropane moiety can block sites of metabolism, leading to a longer duration of action and improved pharmacokinetic profiles. acs.orgnih.gov This has been a successful strategy in the development of drugs for a wide array of therapeutic areas, including treatments for viral infections like COVID-19 and hepatitis C, as well as for conditions such as asthma and HIV/AIDS. psu.edu The cyclopropyl (B3062369) group is often used as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, providing a means to fine-tune the physicochemical properties of a molecule. nih.gov The prevalence of this motif in both natural products and synthetic pharmaceuticals underscores its importance in modern drug discovery and development. nih.govresearchgate.net

Unique Reactivity Profile of 1,1-Disubstituted Cyclopropanes with Geminal Acyl Chloride Functionalities

The reactivity of 1,1-cyclopropanedicarbonyl chloride is dictated by the interplay of two key structural features: the highly strained cyclopropane ring and the two electrophilic acyl chloride groups. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. chemistrysteps.comchemistrystudent.comlibretexts.org The carbon atom of the carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.comlibretexts.org

In the case of this compound, the presence of two such reactive centers on the same carbon atom suggests the potential for sequential or double substitution reactions. Nucleophiles such as alcohols, amines, and thiols would be expected to react readily to form esters, amides, and thioesters, respectively. chemistrysteps.comchemistrystudent.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion. chemistrystudent.comlibretexts.org

The cyclopropane ring itself also influences the reactivity. The high degree of s-character in the C-H bonds and p-character in the C-C bonds of the cyclopropane ring can affect the electronic environment of the carbonyl groups. acs.orgnih.gov The ring strain in cyclopropanes can also make them susceptible to ring-opening reactions under certain conditions, although the presence of the electron-withdrawing carbonyl groups would likely stabilize the ring against certain types of ring-opening pathways. nih.govnih.gov The geminal disubstitution pattern, where two electron-withdrawing groups are attached to the same carbon, can further influence the reactivity of the cyclopropane ring itself. acs.org

Overview of Synthetic Utility as a Key Building Block

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a variety of more complex molecules, including polymers and macrocycles.

Diacyl chlorides are common monomers in the synthesis of condensation polymers such as polyesters and polyamides. nih.govlibretexts.orgsavemyexams.com By reacting this compound with diols or diamines, it is possible to introduce the rigid cyclopropane unit into the backbone of a polymer chain. nih.govlibretexts.org This can impart unique thermal and mechanical properties to the resulting material. The synthesis of polyesters from diacyl chlorides and diols, and polyamides from diacyl chlorides and diamines, are well-established polymerization techniques. researchgate.netsparkl.meresearchgate.netresearchgate.net

In the realm of macrocycle synthesis, diacyl chlorides can be employed in cyclization reactions with difunctional nucleophiles. core.ac.uknih.gov The reaction of this compound with a long-chain diamine or diol under high-dilution conditions could lead to the formation of macrocyclic structures containing the gem-dicarbonylcyclopropane unit. Such macrocycles are of interest in areas such as host-guest chemistry and the development of novel therapeutic agents.

The precursor, 1,1-cyclopropanedicarboxylic acid, is itself a useful building block and has been used in the synthesis of various heterocyclic and spirocyclic compounds. nih.gov The conversion to the more reactive diacyl chloride significantly expands its synthetic potential, allowing for a broader range of transformations and the construction of more intricate molecular architectures.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclopropane-1,1-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJXTLGNVAYKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575810 | |

| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34782-60-0 | |

| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Cyclopropanedicarbonyl Chloride

Precursor Synthesis: Cyclopropane-1,1-dicarboxylic Acid

The synthesis of 1,1-cyclopropanedicarbonyl chloride is fundamentally dependent on the efficient preparation of its precursor, cyclopropane-1,1-dicarboxylic acid. nih.gov This dicarboxylic acid is typically synthesized from acyclic starting materials, constructing the cyclopropane (B1198618) ring through specific alkylation strategies, followed by hydrolysis of ester intermediates.

Multicomponent Alkylation Approaches Utilizing Activated Methylene (B1212753) Compounds

The formation of the cyclopropane ring is commonly achieved via the alkylation of an activated methylene compound, such as a malonic ester, with a 1,2-dihaloalkane. google.comorganicchemistrytutor.com This method, a variation of the malonic ester synthesis, involves a double alkylation of the malonate by the dihalide to form the three-membered ring. orgsyn.org

The reaction typically begins with the deprotonation of a dialkyl malonate (e.g., diethyl malonate or dimethyl malonate) using a base to form a highly stabilized enolate. organicchemistrytutor.com This nucleophilic enolate then reacts with a 1,2-dihaloalkane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in an intramolecular condensation reaction to yield a dialkyl cyclopropane-1,1-dicarboxylate. google.comorgsyn.org Various bases and reaction systems can be employed to facilitate this transformation. One approach utilizes sodium ethylate as the condensation agent. google.com Another effective method employs concentrated sodium hydroxide (B78521) in a one-pot, phase-transfer catalysis system, which directly converts the malonic ester to the dicarboxylic acid without isolating the diester intermediate. orgsyn.org

The choice of reagents and conditions can significantly impact the reaction's efficiency. Using finely divided potassium carbonate in dimethylformamide (DMF) with 1,2-dibromoethane has been shown to produce high yields of the corresponding diester. google.com Process optimization has led to the use of less expensive 1,2-dichloroethane, with alcoholates as the condensation agent, achieving yields of nearly 90%. google.com

| Activated Methylene Compound | Alkylating Agent | Base/Condensation Agent | Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Diethyl Malonate | 1,2-Dibromoethane | Sodium Ethylate | Not specified | Not specified | google.com |

| Diethyl Malonate | 1,2-Dibromoethane | 50% Sodium Hydroxide / Triethylbenzylammonium chloride (Phase Transfer Catalyst) | Water | 66–73% (of diacid) | orgsyn.org |

| Dimethyl Malonate | 1,2-Dibromoethane | Potassium Carbonate | Dimethylformamide (DMF) | 73% | google.com |

| Dimethyl Malonate | 1,2-Dichloroethane | Sodium Methylate | Dimethylformamide (DMF) | 87% | google.com |

Hydrolysis and Saponification Strategies for Diester Precursors

Once the dialkyl cyclopropane-1,1-dicarboxylate is formed, the ester groups must be converted to carboxylic acids. This is accomplished through either acid-catalyzed hydrolysis or base-catalyzed saponification. google.comyoutube.com

Alternatively, acid-catalyzed hydrolysis can be employed. One process describes the hydrolysis of dialkyl cyclopropane-1,1-dicarboxylates by passing them through a bed of acidic ion exchangers with sulfonic acid groups at temperatures between 30 and 100°C. google.com During this process, the alcohol byproduct (e.g., methanol (B129727) from a dimethyl ester) is distilled off to drive the reaction to completion. google.com

Purification and Isolation Techniques for Cyclopropane-1,1-dicarboxylic Acid

The isolation and purification of cyclopropane-1,1-dicarboxylic acid from the reaction mixture is a critical step. Following hydrolysis, the purification strategy depends on the workup procedure.

In methods involving saponification, the reaction mixture is first carefully acidified with concentrated hydrochloric acid. orgsyn.org The dicarboxylic acid, which has good solubility in water, is then extracted from the aqueous layer using an organic solvent, typically diethyl ether. orgsyn.orggoogle.com The combined organic extracts are washed with brine, dried over a desiccant like magnesium sulfate, and the solvent is removed by evaporation. orgsyn.org The resulting crude solid can be further purified by trituration with a solvent like benzene (B151609) or by recrystallization to yield white crystals. orgsyn.org

An alternative isolation technique involves the azeotropic removal of water. google.com After acid-catalyzed hydrolysis in an aqueous solution, 50 to 95% of the water is distilled off, often under vacuum. google.com An organic solvent in which the dicarboxylic acid is insoluble, such as toluene (B28343) or cyclohexane, is then added. google.com The remaining water is removed by azeotropic distillation. google.com The cyclopropane-1,1-dicarboxylic acid, being insoluble in the organic solvent, crystallizes out and can be isolated by filtration, washed, and dried. google.com

Conversion of Cyclopropane-1,1-dicarboxylic Acid to this compound

The final step in the synthesis is the conversion of the purified cyclopropane-1,1-dicarboxylic acid into the target compound, this compound. This transformation involves the replacement of the hydroxyl groups of the two carboxylic acid moieties with chlorine atoms using a suitable chlorinating agent.

Application of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common reagents for this purpose. commonorganicchemistry.com Both reagents are highly effective and offer the advantage of producing gaseous byproducts (HCl, SO₂, CO, CO₂) that can be easily removed from the reaction mixture, simplifying purification. chemicalbook.comyoutube.com

Thionyl chloride is a widely used reagent for preparing acyl chlorides from carboxylic acids. google.comorgsyn.org The reaction of cyclopropane-1,1-dicarboxylic acid with thionyl chloride directly yields this compound. ambeed.com The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride gas. youtube.com

Oxalyl chloride is another excellent reagent for this conversion, often favored for its mild reaction conditions. chemicalbook.comcommonorganicchemistry.com It is typically used for the preparation of acyl chlorides from their corresponding carboxylic acids in the presence of a catalyst, such as N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org The use of oxalyl chloride can be advantageous for substrates that are sensitive to the higher temperatures or more strongly acidic conditions sometimes associated with thionyl chloride. chemicalbook.com

Optimization of Reaction Conditions and Solvent Systems (e.g., Polar Aprotic Solvents)

Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters include the choice of chlorinating agent, solvent, temperature, and the use of catalysts.

When using thionyl chloride , the reaction can be conducted neat (without a solvent) by heating the carboxylic acid directly with an excess of the reagent. commonorganicchemistry.comorgsyn.org For instance, a procedure for a similar conversion involves heating the reaction mixture to reflux for several hours. orgsyn.org Alternatively, an inert solvent can be used. One specific synthesis of a derivative from cyclopropane-1,1-dicarboxylic acid utilized anhydrous tetrahydrofuran (B95107) (THF), a polar aprotic solvent, on an ice bath. ambeed.com

For reactions with oxalyl chloride , a common solvent system is dichloromethane (B109758) (DCM), a polar aprotic solvent, at room temperature. commonorganicchemistry.comcommonorganicchemistry.com These reactions are often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comrsc.org The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that initiates the conversion of the carboxylic acid.

| Chlorinating Agent | Typical Solvent | Catalyst | Temperature | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat (no solvent) or Tetrahydrofuran (THF) | None or Triethanolamine | Reflux or 0°C to Room Temperature | commonorganicchemistry.comorgsyn.orgambeed.com |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) (catalytic) | 0°C to Room Temperature | commonorganicchemistry.comcommonorganicchemistry.com |

Strategies for Control of Reaction Kinetics and Exothermicity

The conversion of carboxylic acids to their corresponding acyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) is a well-established transformation. masterorganicchemistry.comchemguide.co.uk However, these reactions are often highly exothermic and can proceed with vigorous gas evolution (HCl and SO₂), necessitating careful control of the reaction conditions to ensure safety and maximize product yield. masterorganicchemistry.comstackexchange.com The synthesis of this compound from 1,1-cyclopropanedicarboxylic acid is no exception and requires specific strategies to manage its kinetics and exothermicity.

Several key strategies are employed to maintain control over the reaction:

Controlled Reagent Addition: The initial interaction between the carboxylic acid and the chlorinating agent is often the most rapid and exothermic phase. google.com Therefore, the slow, dropwise addition of thionyl chloride to a solution or suspension of 1,1-cyclopropanedicarboxylic acid is a standard and crucial practice. This ensures that the heat generated can be dissipated effectively by the reaction vessel and surrounding cooling bath, preventing a dangerous runaway reaction. stackexchange.com

Temperature Management: Initial cooling of the reaction mixture is a common tactic to temper the initial exotherm. stackexchange.com Many procedures recommend starting the addition of the chlorinating agent at a reduced temperature, for instance, in an ice bath (0 °C). stackexchange.com This initial cooling phase helps to slow down the reaction rate, allowing for greater control. Once the initial, highly exothermic phase is complete, the reaction mixture is often heated to reflux to drive the conversion to completion. stackexchange.comresearchgate.net

Use of Inert Solvents: Conducting the reaction in an inert solvent is another effective method for managing exothermicity. The solvent acts as a heat sink, absorbing the energy released during the reaction and moderating temperature fluctuations. Common solvents for these types of chlorinations include toluene, tetrahydrofuran (THF), and dichloromethane (DCM). rsc.orgwikipedia.org The choice of solvent can also influence reaction rate and ease of product isolation.

Catalysis: The use of a catalyst, such as N,N-dimethylformamide (DMF), can promote the reaction. wikipedia.org DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a highly effective halogenating agent. wikipedia.org While this can increase the reaction rate, it must be used judiciously as it can also contribute to the initial exotherm.

Advanced Reactor Technology: For larger-scale industrial applications, advanced reactor technologies offer enhanced control. Microreactor technology, for example, provides a high surface-area-to-volume ratio, allowing for extremely efficient heat exchange and precise temperature control, which significantly improves safety and can lead to higher yields. rsc.org Continuous Stirred-Tank Reactor (CSTR) processes have also been developed for reactions with high exothermicity, enabling better temperature management and control over product quality. acs.org

A summary of reaction control parameters for the synthesis of acyl chlorides is presented in the table below.

| Parameter | Control Strategy | Rationale |

| Reagent Addition | Slow, dropwise addition of thionyl chloride | Prevents a rapid, uncontrolled exotherm and vigorous gas evolution. stackexchange.com |

| Temperature | Initial cooling (e.g., ice bath) followed by heating/reflux | Manages the initial rapid reaction and then drives the reaction to completion. stackexchange.com |

| Solvent | Use of an inert solvent (e.g., toluene, THF) | Acts as a heat sink, moderating temperature changes. rsc.org |

| Catalysis | Judicious use of catalysts like DMF | Can increase reaction rate but requires careful management of the initial exotherm. wikipedia.org |

Emerging Synthetic Routes to the 1,1-Cyclopropane Dicarbonyl System

While the direct chlorination of 1,1-cyclopropanedicarboxylic acid remains the most straightforward route to this compound, recent advances in organic synthesis have opened up new avenues for constructing the core gem-dicarbonyl cyclopropane skeleton. These emerging methods offer novel strategies that can provide access to diverse and highly functionalized cyclopropane derivatives.

One significant advancement lies in the use of palladium-catalyzed reactions . Researchers have developed methods for the direct synthesis of cyclopropanes from gem-dialkyl groups through a double C-H activation mechanism. organic-chemistry.orgnih.govsci-hub.se This approach involves an intramolecular coupling of two C-H bonds on a gem-dialkyl group, facilitated by a palladium catalyst and a specific base, to form the three-membered ring. organic-chemistry.orgnih.gov While not directly yielding a dicarbonyl compound, this strategy provides a powerful way to create the cyclopropane core, which could then be functionalized. For example, palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds has been demonstrated, showcasing the utility of palladium in forming C-C bonds adjacent to carbonyl groups. nih.gov Furthermore, palladium-catalyzed carbonylative cyclization reactions have been used to construct cyclopentenones and indanones, indicating the potential for incorporating carbonyl groups during the cyclization process. acs.org

Another innovative approach involves manganese-photocatalyzed atom transfer radical addition . A recently developed protocol allows for the synthesis of gem-di(boryl)cyclopropanes from non-activated alkenes. nih.gov These gem-di(boryl) compounds are highly versatile synthetic intermediates. The boryl groups can be subsequently oxidized to hydroxyl groups, which can then be further oxidized to the corresponding dicarboxylic acid, providing an alternative pathway to the precursor of this compound. This method is noted for its good functional group tolerance and applicability to complex molecules. nih.gov

The use of strained alkenes and alkynes in catalytic processes also presents new opportunities. A palladium-catalyzed reaction has been developed that adds an acid chloride across a strained unsaturated C-C bond, forming two new C-C bonds while retaining an acid chloride functionality in the product. nih.gov This type of dicarbofunctionalization highlights the potential for building molecular complexity and incorporating carbonyl groups in a controlled manner.

Finally, the functionalization of pre-formed cyclopropane rings is a continually evolving area. For instance, transition-metal-free double indolylation of gem-difluorocyclopropanes has been developed to create gem-diindolylcyclopropanes, preserving the cyclopropane core. While not directly producing dicarbonyls, this demonstrates that geminally substituted cyclopropanes can be accessed and modified through modern synthetic techniques, opening the door for future methods that could install gem-dicarbonyl or related functionalities.

These emerging routes, summarized below, represent the frontier of cyclopropane synthesis and may provide future pathways to this compound and its derivatives with greater efficiency and structural diversity.

| Emerging Route | Key Transformation | Potential Application to 1,1-Cyclopropane Dicarbonyl System |

| Palladium-Catalyzed C-H Activation | Intramolecular coupling of gem-dialkyl groups. organic-chemistry.orgnih.gov | Formation of the core cyclopropane ring from acyclic precursors. |

| Manganese-Photocatalyzed Radical Addition | Synthesis of gem-di(boryl)cyclopropanes from alkenes. nih.gov | Access to 1,1-cyclopropanedicarboxylic acid via oxidation of the diboryl intermediate. |

| Palladium-Catalyzed Carbonylative Cyclization | Addition of an acid chloride across an unsaturated bond. acs.orgnih.gov | Direct incorporation of carbonyl functionalities during ring formation. |

Reactivity and Mechanistic Investigations of 1,1 Cyclopropanedicarbonyl Chloride and Its Derivatives

Electrophilic Reactivity of Geminal Acyl Chloride Groups

The presence of two electron-withdrawing acyl chloride groups significantly influences the electrophilicity of the carbonyl carbons in 1,1-cyclopropanedicarbonyl chloride. fiveable.melibretexts.org This heightened reactivity makes the compound susceptible to attack by a wide range of nucleophiles. libretexts.orgchemistrysteps.com

Dual Acylation Pathways and Regioselectivity

The geminal (attached to the same carbon) nature of the acyl chloride groups in this compound allows for the possibility of dual acylation reactions. drishtiias.com Depending on the stoichiometry and nature of the nucleophile, as well as the reaction conditions, one or both acyl chloride groups can react. For instance, reaction with two equivalents of a nucleophile can lead to the formation of a disubstituted product.

The regioselectivity of these reactions is generally straightforward, as both electrophilic centers are located on the same carbon atom. However, the sequential reaction of two different nucleophiles can lead to the synthesis of unsymmetrical derivatives.

Nucleophilic Attack and Acyl Transfer Dynamics

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgchemistrysteps.com This involves the initial addition of the nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and resulting in an acyl transfer. libretexts.org

The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the tetrahedral intermediate. Stronger nucleophiles will generally react more rapidly. The presence of two acyl chloride groups can also influence the reactivity of the second group after the first has reacted, due to electronic and steric effects.

Ring-Opening Reactions of the 1,1-Cyclopropane Moiety

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. wikipedia.orgnih.gov The presence of the geminal electron-withdrawing acyl chloride groups further activates the cyclopropane ring towards certain types of ring-opening transformations.

Nucleophile-Induced Ring Opening (e.g., via α-Carbonyl Cyclopropanes as Acceptors)

In the context of related donor-acceptor (D-A) cyclopropanes, where an electron-donating group is vicinal to electron-withdrawing groups, nucleophilic attack can induce ring opening. thieme-connect.comrsc.org While this compound itself lacks a formal donor group, the high electrophilicity at the carbonyl carbons can facilitate ring-opening in the presence of certain nucleophiles. The attack of a nucleophile on a carbonyl group can lead to a cascade of electronic rearrangements, ultimately resulting in the cleavage of a C-C bond in the cyclopropane ring. thieme-connect.comchempedia.info This type of reaction often leads to the formation of 1,3-difunctionalized acyclic products. thieme-connect.com

Electrophilic Ring Opening (e.g., Lewis Acid-Promoted Rearrangements)

Lewis acids can promote the ring-opening of cyclopropanes, particularly those bearing electron-withdrawing groups. nih.govacs.orgnih.gov The coordination of a Lewis acid to one or both of the carbonyl oxygens in this compound would further increase the electrophilicity of the carbonyl carbons and could weaken the adjacent C-C bonds of the cyclopropane ring. This activation can facilitate rearrangements and reactions with other species. For example, in related systems, Lewis acid catalysis can lead to [3+2] cycloaddition reactions where the cyclopropane acts as a three-carbon building block. uni-regensburg.deresearchgate.net

Metal-Catalyzed Ring Opening and Isomerization Pathways of Related Cyclopropane Derivatives

Transition metals are known to activate and catalyze the ring-opening and isomerization of cyclopropane derivatives. wikipedia.org This often occurs through the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various transformations, including reductive elimination to form new products or isomerization. While specific studies on this compound are not prevalent, research on other substituted cyclopropanes, such as vinylcyclopropanes and methylenecyclopropanes, demonstrates the versatility of metal catalysts in promoting ring-opening and subsequent cyclization or rearrangement reactions. nih.govbeilstein-journals.orgdigitellinc.com For instance, rhodium and palladium catalysts have been shown to be effective in these transformations. nih.gov

Table 1: Reactivity of this compound and its Derivatives

| Section | Subsection | Key Reactive Species/Conditions | General Outcome |

|---|---|---|---|

| 3.1. | 3.1.1. | Nucleophiles | Dual acylation |

| 3.1. | 3.1.2. | Nucleophiles | Acyl transfer |

| 3.2. | 3.2.1. | Nucleophiles | Ring-opening to 1,3-difunctionalized products |

| 3.2. | 3.2.2. | Lewis Acids | Ring-opening, rearrangements, cycloadditions |

| 3.2. | 3.2.3. | Transition Metals | Ring-opening, isomerization, formation of metallacycles |

Mechanistic Studies of 1,3-Halochalcogenation in Cyclopropane Dicarboxylates

The ring-opening of donor-acceptor (D-A) cyclopropanes has emerged as a powerful method for the synthesis of functionalized acyclic compounds. A notable example is the 1,3-halochalcogenation of cyclopropane dicarboxylates, which involves the addition of a halogen and a chalcogen across the C1-C3 bond of the cyclopropane ring.

Mechanistic investigations have revealed that this reaction proceeds through the activation of the cyclopropane ring by a Lewis acid. acs.org Donor-acceptor cyclopropanes bearing two geminal carboxylic esters react with chalcogenyl chlorides and bromides to yield ring-opened products. In this transformation, the halogen atom becomes attached to the 1-position (adjacent to the donor group), while the chalcogenyl moiety attaches to the 3-position (adjacent to the two acceptor ester groups). acs.orgnbinno.com

A variety of donor groups, including aryl, nitrogen, and oxygen, have been successfully employed in this reaction. acs.orgnbinno.com The choice of Lewis acid has been found to be crucial for the reaction's success, with magnesium iodide proving to be particularly effective. acs.org

The stereospecificity of the 1,3-halochalcogenation has been demonstrated using chiral starting materials. For instance, the reaction of an enantioenriched phenyl-substituted cyclopropane with a sulfenyl chloride proceeds with a high degree of stereospecificity, suggesting a concerted or near-concerted mechanism. acs.orgnbinno.com A plausible mechanistic pathway involves an SN2-like attack of the halide on the cyclopropane ring, which is facilitated by the Lewis acid. This initial ring-opening is then followed by the capture of the resulting intermediate by the electrophilic chalcogen species. acs.org

Table 1: Scope of the 1,3-Chlorosulfenation of Donor-Acceptor Cyclopropanes

| Donor Group (R¹) | Product | Yield (%) |

| Phthalimide | 4a | 85 |

| Succinimide | 4b | 74 |

| Phenoxy | 4c | 51 |

Reaction conditions: Cyclopropane (0.1 mmol), sulfenyl chloride (1.5–5.0 equiv), MgI₂ (10 mol %), CH₂Cl₂ (0.1 M), 15 min to 20 h. acs.org

Formation and Stability of Cyclopropyl (B3062369) Cations or Related Reactive Intermediates

The high ring strain of the cyclopropane ring, estimated to be around 27.5 kcal/mol, makes it susceptible to ring-opening reactions that can proceed through cationic intermediates. In the case of this compound, the two electron-withdrawing carbonyl chloride groups are expected to destabilize a positive charge on the adjacent carbon atom (C1). However, the formation of a cyclopropylcarbinyl-like cation upon ring opening is a plausible pathway, particularly when a donor group is present at another position on the ring.

The stability of cyclopropylcarbinyl cations is well-documented and is attributed to the delocalization of the positive charge into the bent C-C bonds of the cyclopropane ring. This delocalization can be described using Walsh orbitals, where the σ-orbitals of the cyclopropane ring have π-like character and can effectively overlap with the vacant p-orbital of the carbocation. This non-classical stabilization is significant and can be even more effective than that provided by a phenyl group.

While direct experimental evidence for the formation of a stable cyclopropyl cation from the solvolysis of a 1,1-cyclopropanedicarbonyl system is scarce in the reviewed literature, the general principles of cyclopropane chemistry suggest that such intermediates could be formed under forcing conditions or with appropriate substitution. The presence of the gem-dicarbonyl moiety would likely direct any nucleophilic attack to the less substituted carbon atoms of the cyclopropane ring during a ring-opening event, or if a cation were to form, it would likely be at a carbon atom not bearing the electron-withdrawing groups. The reactivity would be highly dependent on the other substituents on the cyclopropane ring and the reaction conditions employed.

Thermal and Photolytic Transformations of the 1,1-Cyclopropane Dicarbonyl System

The combination of ring strain and the presence of two carbonyl groups in the 1,1-cyclopropanedicarbonyl system suggests a rich potential for thermal and photolytic transformations. While specific studies on this compound are not extensively detailed in the searched literature, analogies can be drawn from related systems.

Thermal Transformations:

Thermally induced rearrangements of cyclopropane derivatives are common. For 1,1-cyclopropanedicarbonyl systems, a potential thermal reaction is decarbonylation. The loss of one or two molecules of carbon monoxide from the corresponding dicarboxylic acid or its derivatives can occur, although this often requires high temperatures or the presence of a catalyst. For instance, β-keto acids readily undergo decarboxylation through a six-membered cyclic transition state. While 1,1-dicarboxylic acids are not β-keto acids, the high temperature could promote the elimination of carbon dioxide.

Another possible thermal pathway is rearrangement. For example, thermolysis of 2-arylcyclopropanes substituted with two alkoxycarbonyl groups at the C-1 position has been shown to yield 2-carbonyl-1-naphthol derivatives in an unprecedented rearrangement. This suggests that under thermal stress, the 1,1-cyclopropanedicarbonyl system could undergo complex skeletal reorganizations.

Photolytic Transformations:

Photochemical reactions of cyclic ketones often involve Norrish-type cleavages. For a 1,1-cyclopropanedicarbonyl system, irradiation with UV light could induce a Norrish Type I cleavage of one of the C-C bonds of the cyclopropane ring. This would lead to the formation of a diradical intermediate. The subsequent fate of this diradical could involve decarbonylation, ring-closure to form a different ring system, or intermolecular reactions.

The photochemical decarbonylation of other cyclic ketones, such as cyclopropenones and oxetanones, is a known process that leads to the formation of alkynes and carbonyl ylides, respectively. researchgate.netnih.gov By analogy, the photolysis of a 1,1-cyclopropanedicarbonyl derivative could potentially lead to the expulsion of one or two molecules of carbon monoxide. The photochemically generated intermediates could be highly reactive and participate in cycloadditions or insertions into C-H bonds. For example, photochemically generated carbenes have been shown to undergo cyclopropanation reactions with aromatic compounds.

While the specific thermal and photolytic behavior of this compound remains an area for further investigation, the fundamental principles of organic chemistry suggest a rich landscape of potential transformations driven by the release of ring strain and the reactivity of the carbonyl groups.

Derivatization Strategies and Synthetic Transformations Enabled by 1,1 Cyclopropanedicarbonyl Chloride

Synthesis of Complex 1,1-Cyclopropanedicarboxylates and Analogues

The primary and most direct synthetic application of 1,1-cyclopropanedicarbonyl chloride is its reaction with nucleophiles to form a range of 1,1-disubstituted cyclopropane (B1198618) derivatives. The high electrophilicity of the carbonyl carbons makes them susceptible to attack by alcohols, amines, and other nucleophilic species.

The reaction of this compound with alcohols and amines proceeds through a classic nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk This provides a straightforward route to symmetrical and unsymmetrical diesters and diamides.

The synthesis of diesters is achieved by reacting this compound with an alcohol. This reaction is typically rapid and exothermic, often requiring a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.uk By using two equivalents of the same alcohol, a symmetrical diester is formed. If a stepwise addition is performed with two different alcohols, unsymmetrical diesters can be prepared, although this can be synthetically challenging due to the high reactivity of the starting material.

Similarly, diamides are formed through the reaction with primary or secondary amines. nih.govnih.gov This reaction is generally very vigorous. libretexts.org An excess of the amine is often used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to sequester the generated HCl, forming an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk The use of two different amines in a sequential manner can lead to the formation of mixed diamides.

Mixed derivatives , such as ester-amides, can also be synthesized. This typically involves a stepwise approach where the diacyl chloride is first reacted with one equivalent of a first nucleophile (e.g., an alcohol) under controlled conditions, followed by the addition of a second, different nucleophile (e.g., an amine). The controlled formation of these mixed derivatives allows for fine-tuning of molecular properties.

Table 1: Examples of Diester and Diamide (B1670390) Synthesis from this compound

| Nucleophile | Product Class | Specific Product Example |

|---|---|---|

| Ethanol | Diester | Diethyl 1,1-cyclopropanedicarboxylate |

| Benzyl alcohol | Diester | Dibenzyl 1,1-cyclopropanedicarboxylate |

| Methylamine | Diamide | N,N'-Dimethylcyclopropane-1,1-dicarboxamide |

| Piperidine | Diamide | 1,1'-(Cyclopropane-1,1-dicarbonyl)dipiperidine |

| Aniline (B41778) | Diamide | N,N'-Diphenylcyclopropane-1,1-dicarboxamide nih.gov |

Introduction of Diverse Functionalities via the Acyl Chloride Groups

The utility of this compound extends beyond simple esters and amides. The acyl chloride groups are gateways to a wide variety of other functionalities. For instance, reaction with N,O-dimethylhydroxylamine hydrochloride yields the corresponding bis-Weinreb amide. nih.gov This particular derivative is a valuable synthetic intermediate because it can subsequently react with organometallic reagents, such as Grignard or organolithium reagents, to produce 1,1-diacylcyclopropanes (diketones) in a controlled manner without the over-addition that can plague reactions with acyl chlorides. organic-chemistry.org

Furthermore, reactions with functionalized amines or alcohols allow for the incorporation of complex side chains. For example, using amines that already contain heterocyclic motifs or other functional groups can rapidly build molecular complexity. nih.govnih.gov This strategy is common in the synthesis of libraries of compounds for biological screening.

Construction of Novel Cyclopropane-Containing Heterocyclic Systems

The derivatives of this compound, particularly the diesters, are classified as donor-acceptor cyclopropanes. The geminal electron-withdrawing ester groups (acceptors) activate the cyclopropane ring, making it susceptible to ring-opening reactions that can initiate cyclizations to form larger heterocyclic structures.

The diester and diamide derivatives of this compound are excellent substrates for annulation and cycloaddition reactions. nih.gov These reactions often proceed via a Lewis acid-catalyzed ring-opening of the cyclopropane to form a 1,3-dipolar intermediate. This intermediate can then be trapped by a variety of dipolarophiles or nucleophiles to construct five-, six-, or seven-membered rings.

A common transformation is the formal [3+2] or [3+3] cycloaddition. For example, donor-acceptor cyclopropanes derived from this compound can react with aldehydes, imines, or other unsaturated systems to generate highly functionalized five-membered rings. The reaction of cyclopropane dicarboxylates with ureas can lead to the formation of tetrahydropyrimidinones via a [3+3] annulation. nih.gov

Another powerful application is in the synthesis of spiro heterocycles , where one of the cyclopropane carbons becomes the spiro-center. rsc.orgrsc.org These structures are of great interest in medicinal chemistry. nih.gov For instance, the reaction of 1,1-cyclopropanedicarboxylate derivatives with binucleophilic reagents can lead to the formation of spiro-heterocycles. Intramolecular cyclization of suitably functionalized cyclopropane dicarboxamide derivatives can also yield complex polycyclic and spirocyclic systems. nih.govchemrxiv.org For example, a tandem Michael addition/alkylation cascade using derivatives like 2-arylidene-1,3-indanediones can produce complex bi-spiro[indanedione–oxindole–cyclopropane] compounds. rsc.org

Table 2: Examples of Heterocyclic Systems from 1,1-Cyclopropane Dicarboxylate Derivatives

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [3+3] Annulation | Symmetrical Ureas | Tetrahydropyrimidinones nih.gov |

| [5+1] Annulation | C1 Nucleophiles | Dihydropyrans rsc.org |

| Tandem Cascade | 2-Arylidene-1,3-indanediones | Bi-spiro[indanedione–oxindole–cyclopropane] rsc.org |

| Intramolecular Cyclization | Amide-tethered alkylidenecyclopropanes | Polycyclic Benzazepines |

Diastereoselective and Enantioselective Syntheses

Controlling the stereochemistry of the cyclopropane ring and its substituents is crucial for applications in drug discovery and materials science. Both diastereoselective and enantioselective transformations have been developed utilizing the 1,1-cyclopropane dicarbonyl scaffold.

Achieving stereocontrol in reactions involving this compound can be approached in several ways. One method involves the use of chiral auxiliaries . A chiral alcohol or amine can be reacted with the diacyl chloride to form a chiral diester or diamide. The chiral auxiliary can then direct the stereochemical outcome of subsequent reactions on the cyclopropane ring or its substituents before being cleaved.

Alternatively, stereoselectivity can be achieved through catalysis. The asymmetric cyclopropanation of olefins with diazoacetates using chiral transition-metal catalysts, such as those based on rhodium or ruthenium, is a well-established method for producing enantioenriched cyclopropane derivatives. chemrxiv.orgacs.org For example, Ru(II)–Pheox complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of a wide variety of olefins to produce chiral dicarbonyl cyclopropanes with excellent stereocontrol. acs.org Myoglobin-based biocatalysts have also been engineered for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu These methods produce chiral cyclopropanes that could, in principle, be converted to the corresponding chiral diacyl chloride.

Diastereoselective reactions are also common, especially when a stereocenter is already present in the molecule. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives, which can be prepared from cyclopropane precursors, can proceed with excellent diastereoselectivity, where the existing hydroxyl-bearing stereocenter directs the facial selectivity of the cyclopropanation. acs.org Similarly, Michael-initiated ring closure (MIRC) reactions can be catalyzed by chiral phase-transfer catalysts to generate highly functionalized cyclopropanes with multiple stereocenters in high diastereomeric and enantiomeric excess. rsc.org

Table 3: Methods for Stereocontrolled Synthesis of Cyclopropane-1,1-dicarbonyl Derivatives

| Method | Catalyst / Reagent | Stereocontrol | Product Type | ee / de |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Ru(II)-Pheox complexes | Enantioselective | Chiral cyclopropane diesters | High ee acs.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Enantioselective | Chiral cyclopropanenitriles | up to 99.9% ee rochester.edu |

| MIRC Reaction | Chiral Phase-Transfer Catalyst | Diastereo- & Enantioselective | Highly substituted cyclopropanes | up to 83% ee, >98% dr rsc.org |

| Directed Cyclopropanation | Simmons-Smith (alkenyl carbinols) | Diastereoselective | Densely substituted bicyclopropanes | Single diastereomer acs.org |

| Asymmetric Cyclopropanation | Cu(I) / Chiral Ligand | Enantioselective | Chiral 1-nitrocyclopropyl esters | up to 97.5% ee acs.org |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis Programs

The unique structural properties of the cyclopropane (B1198618) moiety, such as its ability to introduce conformational rigidity and influence metabolic stability, make 1,1-cyclopropanedicarbonyl chloride a valuable precursor in the synthesis of pharmaceutically active compounds.

This compound plays a crucial role in the synthesis of precursors for potent tyrosine kinase inhibitors, most notably Cabozantinib. chemicalbook.com Cabozantinib is an anticancer drug that targets multiple receptor tyrosine kinases, including MET and VEGFR2, thereby inhibiting tumor growth and angiogenesis. chemicalbook.com

The synthesis of Cabozantinib involves the creation of a complex diamide (B1670390) structure. While some synthetic routes aim to avoid acid chlorides, the preparation of key intermediates often relies on the reactivity of related cyclopropane structures. researchgate.net For instance, a common strategy involves the step-wise assembly starting from cyclopropane-1,1-dicarboxylic acid. google.com This dicarboxylic acid is a direct precursor to this compound, which can be formed by reacting the acid with a chlorinating agent like thionyl chloride. google.com The resulting diacyl chloride provides a highly reactive electrophile for subsequent amide bond formations, a critical step in building the Cabozantinib scaffold. Specifically, the synthesis involves coupling the cyclopropane moiety with aniline (B41778) derivatives to form amide bonds, leading to the final drug molecule. researchgate.netgoogle.com

The synthesis of complex quinoline (B57606) derivatives, which form the core of many therapeutic agents, can be facilitated by using this compound. Quinolines are a class of heterocyclic aromatic compounds found in numerous biologically active molecules. jptcp.comrsc.org

A patented process demonstrates the utility of this compound in preparing specific quinoline compounds. google.com The process begins with the reaction of 1,1-cyclopropanedicarboxylic acid and thionyl chloride to generate the diacyl chloride in situ. google.com This reactive intermediate is then treated with an appropriate aniline derivative and a tertiary amine base to form a mono-amide, mono-acyl chloride species. google.com This intermediate is subsequently coupled with a second amine to yield the final, complex quinoline derivative. google.com This method highlights the diacyl chloride's role as a linchpin, enabling the sequential and controlled addition of two different amine fragments to the cyclopropane core to build intricate quinoline structures.

Utilization in Agrochemical and Fine Chemical Manufacturing as a Reactive Building Block

Beyond pharmaceuticals, this compound and its derivatives are valuable reactive building blocks in the broader chemical industry, including agrochemical and fine chemical manufacturing. ketonepharma.comganeshremedies.com The cyclopropane ring is a feature in various biologically active molecules, and the diacyl chloride functionality provides a direct route to introduce this motif. ketonepharma.com

In agrochemical synthesis, cyclopropane-containing compounds are developed as pesticides and plant growth regulators. For example, derivatives of cyclopropanecarboxylic acid are used to synthesize plant protection agents. guidechem.comgoogle.com The high reactivity of the acyl chloride groups in this compound allows for efficient coupling reactions to produce complex esters and amides, which are common structural motifs in modern agrochemicals.

In fine chemical manufacturing, it serves as a versatile starting material for producing other specialized cyclopropane derivatives. uc.ptresearchgate.net Its ability to readily react with a wide range of nucleophiles makes it a key component for creating chemical libraries and synthesizing novel compounds with unique properties for materials science and other industrial applications. researchgate.net

Development of Novel Synthetic Routes to Complex Cyclopropane-Containing Molecules

The development of new synthetic methodologies is a constant focus in organic chemistry, and this compound is a valuable tool in this endeavor. Its strained ring and bifunctional nature are exploited to create novel and complex molecules containing the cyclopropane unit. organic-chemistry.org

Research in this area focuses on using the diacyl chloride to participate in various types of reactions, including cyclizations, ring-opening reactions, and multicomponent reactions. For example, it can be used to synthesize bis(cyclopropylcarbonyl) peroxide and various cyclopropylcarbonyl amides and esters. These reactions pave the way for creating diverse molecular frameworks built around a 1,1-disubstituted cyclopropane core. The development of such routes is essential for accessing new chemical space and discovering molecules with novel biological or material properties.

Analytical and Computational Approaches in 1,1 Cyclopropanedicarbonyl Chloride Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. For a reactive species such as 1,1-cyclopropanedicarbonyl chloride, these techniques are not only used for identification but also for probing the electronic and steric factors that govern its chemical behavior.

Elucidation of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound is intrinsically linked to its structure, particularly the strained three-membered ring and the two electrophilic carbonyl chloride groups. Spectroscopic analysis of its derivatives provides invaluable insights into these relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the structure of cyclopropane (B1198618) derivatives. In the case of 1,1-cyclopropanedicarboxylic acid, the parent compound, the methylene (B1212753) protons of the cyclopropane ring typically appear as a singlet or a complex multiplet in the upfield region of the ¹H NMR spectrum, a characteristic feature of the high shielding in the cyclopropane ring. nist.gov For instance, the ¹H NMR spectrum of cyclopropane itself shows a singlet at a chemical shift of 0.22 ppm. google.com The chemical shifts of the protons in derivatives of 1,1-cyclopropanedicarboxylic acid would be influenced by the nature of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present in a molecule. The carbonyl (C=O) stretching vibration in acyl chlorides is typically observed in the region of 1770-1820 cm⁻¹. nist.gov For cyclopropanecarbonyl chloride, a related mono-acyl chloride, a strong absorption band is observed in this region. nist.gov In this compound, the presence of two carbonyl chloride groups would be expected to give rise to a strong, and possibly split, absorption band in this region. The position of this band can be influenced by the strain of the cyclopropane ring and any electronic communication between the two carbonyl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of cyclopropanecarbonyl chloride, for example, shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of chlorine and the carbonyl group. acs.org For this compound, the mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the sequential loss of the two carbonyl chloride moieties.

| Spectroscopic Data for Compounds Related to this compound | ||

| Compound | Spectroscopic Technique | Key Observations |

| 1,1-Cyclopropanedicarboxylic Acid | ¹H NMR | Methylene protons of the cyclopropane ring in the upfield region. nist.gov |

| ¹³C NMR | Carbonyl carbon signal and cyclopropane carbon signals. | |

| IR | Broad O-H stretch from carboxylic acids and C=O stretch. | |

| Cyclopropanecarbonyl Chloride | ¹H NMR | Protons on the cyclopropane ring. nist.gov |

| ¹³C NMR | Carbonyl carbon and cyclopropane carbon signals. acs.org | |

| IR | Strong C=O stretching vibration around 1780 cm⁻¹. nist.gov | |

| MS | Molecular ion peak and fragmentation pattern showing loss of Cl and CO. acs.org |

Monitoring Reaction Progress and Intermediates

The high reactivity of this compound makes the monitoring of its reactions crucial for understanding its synthetic utility and for optimizing reaction conditions. In-situ spectroscopic techniques are particularly powerful for this purpose.

The formation of this compound from its parent dicarboxylic acid using a chlorinating agent like thionyl chloride can be monitored using IR spectroscopy. unl.pt The disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the sharp C=O stretching band of the acyl chloride would indicate the progress of the reaction. researchgate.net

Furthermore, in reactions where this compound acts as a reagent, for instance, in the formation of polyesters or polyamides, spectroscopic monitoring can provide information on the rate of consumption of the diacyl chloride and the formation of the polymeric product. Techniques like ReactIR (in-situ IR spectroscopy) can be employed to track the concentration of key species in real-time, allowing for the determination of reaction kinetics and the identification of any transient intermediates.

Theoretical and Quantum Chemical Studies

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules like this compound, especially when experimental data is scarce.

Electronic Structure and Bonding Analysis of the 1,1-Cyclopropane Dicarbonyl System

The 1,1-cyclopropane dicarbonyl system is characterized by significant ring strain, which profoundly influences its electronic structure and bonding. rsc.org The C-C bonds in the cyclopropane ring are not simple sigma bonds but are bent, having a higher p-character than in acyclic alkanes. This "bent bond" character is a key feature of its reactivity. rsc.org

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model the geometry, orbital energies, and charge distribution of this compound. These calculations would likely show a significant polarization of the C-Cl and C=O bonds, making the carbonyl carbons highly electrophilic. The analysis of the molecular orbitals would reveal the nature of the frontier orbitals (HOMO and LUMO), which are critical in predicting the molecule's reactivity towards nucleophiles.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of reactions involving this compound. For example, the reaction of 1,1-cyclopropanedicarboxylic acid with thionyl chloride to form the diacyl chloride can be modeled to determine the transition state structures and activation energies for each step of the reaction. colab.ws Such studies on related systems have shown that the reaction proceeds through a series of intermediates and transition states. colab.ws

Similarly, the reactions of this compound with nucleophiles, such as in polymerization reactions, can be modeled to understand the factors controlling the reaction rate and selectivity. nih.gov By calculating the energy profiles of different possible reaction pathways, it is possible to predict the most likely mechanism.

Prediction of Reactivity and Selectivity in Novel Transformations

A key advantage of computational chemistry is its predictive power. By modeling the interaction of this compound with various novel reactants, it is possible to predict its reactivity and the selectivity of the resulting transformations. For instance, DFT calculations can be used to assess the feasibility of new cyclization reactions or the synthesis of novel heterocyclic compounds derived from this versatile building block.

Q & A

Q. What are the established synthetic routes for 1,1-cyclopropanedicarbonyl chloride, and how do reaction conditions influence yield?

this compound (CAS 73492-25-8) is typically synthesized via chlorination of cyclopropanecarboxylic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (0–25°C) to avoid side reactions. The compound’s molecular structure (C₄H₄Cl₂O, MW 138.98) is confirmed via NMR and IR spectroscopy, with characteristic carbonyl chloride peaks at ~1800 cm⁻¹ .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological steps include:

- Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity (>95% recommended for synthetic applications).

- ¹H/¹³C NMR to verify cyclopropane ring integrity (e.g., cyclopropane protons resonate at δ 1.5–2.5 ppm) and confirm carbonyl chloride functionality.

- Elemental Analysis to validate Cl content (theoretical Cl: 50.9%) .

Q. What safety protocols are critical when handling this compound?

The compound is moisture-sensitive and releases HCl upon hydrolysis. Key precautions:

- Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dry DCM).

- Employ corrosion-resistant equipment (glass or PTFE).

- Immediate neutralization of spills with sodium bicarbonate (NaHCO₃).

- Emergency protocols include eye irrigation and medical consultation for exposure .

Advanced Research Questions

Q. What challenges arise in handling this compound in nucleophilic substitution reactions?

The cyclopropane ring’s strain (~27 kcal/mol) enhances reactivity but complicates selectivity. For example:

- Competing pathways : Ring-opening reactions may occur with strong nucleophiles (e.g., amines), forming linear byproducts.

- Mitigation : Use low temperatures (-20°C) and sterically hindered bases to suppress ring-opening. Kinetic studies (e.g., UV-Vis monitoring) can optimize conditions .

Q. How does the cyclopropane ring influence the compound’s reactivity in cycloaddition or ring-opening polymerization?

The ring’s angle strain facilitates [2+1] cycloadditions with carbenes or insertion into transition metal complexes (e.g., Pd-catalyzed cross-couplings). However, regioselectivity in polymerization requires careful ligand design (e.g., phosphine ligands) to stabilize intermediates .

Q. How can computational methods (DFT, MD) resolve contradictions in experimental data on stability vs. reactivity?

Density Functional Theory (DFT) studies reveal the compound’s electronic structure:

- The carbonyl chloride groups polarize the cyclopropane ring, increasing electrophilicity.

- Molecular Dynamics (MD) simulations predict hydrolysis rates under varying humidity, aligning with experimental decomposition data. These models guide solvent selection (e.g., toluene for moisture-sensitive reactions) .

Q. What strategies address discrepancies in reported reaction yields for cyclopropane derivatives?

Contradictions often stem from:

- Trace moisture : Even 0.1% H₂O reduces yields by 20–30%. Use molecular sieves or activated alumina for solvent drying.

- Catalyst variability : Screen transition metal catalysts (e.g., Cu(I) vs. Pd(0)) for optimal activity.

- Statistical Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) via multivariate analysis .

Q. How can researchers optimize reaction conditions for synthesizing enantiopure cyclopropane derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄ with chiral ligands) induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies achieved >90% ee using binaphthol-derived catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.